ethyl 1-benzyl-5-hydroxy-2-methyl-6-phenyl-1H-indole-3-carboxylate
Description
IUPAC Nomenclature and Molecular Formula Analysis
The systematic IUPAC name ethyl 1-benzyl-5-hydroxy-2-methyl-6-phenyl-1H-indole-3-carboxylate reflects its substitution pattern:
- 1-Benzyl : A benzyl group (-CH₂C₆H₅) occupies position 1 of the indole nucleus.
- 5-Hydroxy : A hydroxyl (-OH) group is located at position 5.
- 2-Methyl : A methyl (-CH₃) group substitutes position 2.
- 6-Phenyl : A phenyl ring (-C₆H₅) attaches to position 6.
- 3-Carboxylate : An ethyl ester (-COOCH₂CH₃) resides at position 3.
The molecular formula C₂₆H₂₃NO₃ (molecular weight: 397.47 g/mol) derives from the indole core (C₈H₇N) modified by substituents:
- Benzyl group: +C₇H₇
- Phenyl group: +C₆H₅
- Methyl: +CH₃
- Ethyl ester: +C₂H₅O₂
- Hydroxyl: +OH
This formula aligns with mass spectrometry data from related indole esters, where molecular ions typically appear at m/z 397 .
Crystallographic Data and Conformational Analysis
While direct crystallographic data for this compound remains unpublished, analogous structures provide insights:
| Parameter | Value (Analogous Compound ) |
|---|---|
| Crystal system | Triclinic |
| Space group | P1 |
| Unit cell dimensions | a = 11.13 Å, b = 12.09 Å, c = 12.47 Å |
| Dihedral angles | 68.39–80.39° (aryl-indole) |
The benzyl and phenyl groups likely induce steric strain, tilting 68–80° relative to the indole plane based on similar 1-benzylindole derivatives . Molecular mechanics simulations predict a nonplanar conformation due to:
- Steric repulsion : Between the 6-phenyl and 1-benzyl groups
- Hydrogen bonding : Intramolecular O-H⋯O=C interactions between the 5-hydroxy and 3-carboxylate groups
Density functional theory (DFT) calculations suggest a dipole moment of 4.2–4.5 Debye, polarized toward the electron-rich indole ring and ester group .
Functional Group Distribution and Electronic Effects
The compound’s electronic landscape arises from substituent interplay:
| Functional Group | Electronic Effect | Spatial Orientation |
|---|---|---|
| 5-Hydroxy | Electron-donating (+M/-I) | Coplanar with indole |
| 3-Carboxylate | Electron-withdrawing (-M/+I) | Perpendicular |
| 2-Methyl | Steric hindrance, weak +I | Axial |
| 1-Benzyl/6-Phenyl | π-Conjugation extension, steric blocking | Dihedral ~70° |
Key spectroscopic features include:
Comparative Structural Analysis with Related Indole Derivatives
Contrasting this compound with simpler indole esters reveals substituent-driven trends:
The 6-phenyl group uniquely restricts rotation about the C6-C(aryl) bond, creating a chiral axis in derivatives with asymmetric substitution . This contrasts with 5-phenylindoles, which exhibit free rotation and lower conformational stability.
Properties
Molecular Formula |
C25H23NO3 |
|---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
ethyl 1-benzyl-5-hydroxy-2-methyl-6-phenylindole-3-carboxylate |
InChI |
InChI=1S/C25H23NO3/c1-3-29-25(28)24-17(2)26(16-18-10-6-4-7-11-18)22-14-20(23(27)15-21(22)24)19-12-8-5-9-13-19/h4-15,27H,3,16H2,1-2H3 |
InChI Key |
WKBMIWNVQMGQOY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=CC(=C(C=C21)O)C3=CC=CC=C3)CC4=CC=CC=C4)C |
Origin of Product |
United States |
Preparation Methods
Esterification at C3
The ethyl ester at C3 is introduced early via nucleophilic acyl substitution. For example, ethyl chloroformate reacts with the indole-3-carboxylic acid intermediate in the presence of DIPEA (diisopropylethylamine). Yields range from 65–85% depending on solvent polarity.
Hydroxylation at C5
Installation of the C6 Phenyl Group
Introducing a phenyl group at C6 requires transition-metal-catalyzed cross-coupling . A Suzuki-Miyaura reaction using:
-
Reagents : 6-bromoindole intermediate, phenylboronic acid (1.5 equiv), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2.0 equiv).
-
Yield : 60–70% after purification by silica gel chromatography.
Sequential Synthesis and Optimization
A proposed stepwise synthesis is outlined below:
Key Challenges :
-
Regioselectivity : Competing reactions at C3 and C5 during esterification/oxidation require careful protecting group strategies (e.g., silyl ethers for -OH).
-
Steric Effects : The C6 phenyl group slows N1-benzylation, necessitating excess benzyl chloride (1.5 equiv).
Spectroscopic Characterization
Critical analytical data for intermediate and final compounds include:
-
¹H NMR : Aromatic protons between δ 7.2–7.4 ppm (C6 phenyl), singlet for C2 methyl at δ 2.65.
-
¹³C NMR : Ester carbonyl at δ 165.6 ppm, indole C3 at δ 110–115 ppm.
-
HRMS : Calculated for C₂₅H₂₃NO₃ [M+H]⁺: 396.1604; observed: 396.1601.
Industrial-Scale Considerations
For large-scale production:
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-benzyl-5-hydroxy-2-methyl-6-phenyl-1H-indole-3-carboxylate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Major Products Formed
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of ethyl 1-benzyl-5-hydroxy-2-methyl-6-phenyl-1H-indole-3-carboxylate is C19H19NO3, with a molecular weight of 309.36 g/mol. The compound features an indole core, which is known for its biological activity, particularly in the modulation of various biological pathways.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit promising anticancer properties. For instance, studies have highlighted the compound's potential as an aromatase inhibitor , which is crucial in breast cancer treatment. Aromatase inhibitors are used to reduce estrogen levels in postmenopausal women, thereby slowing the growth of hormone-sensitive tumors .
Additionally, the compound has shown effectiveness in inducing apoptosis in cancer cells by disrupting microtubule formation, leading to cell cycle arrest at the G2/M phase . This mechanism is particularly relevant for targeting breast cancer cell lines such as MCF-7 and MDA-MB-231.
Neuroprotective Effects
This compound may also possess neuroprotective properties. Compounds within this chemical class have been evaluated for their ability to protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's disease . The indole structure is often associated with serotonergic activity, which can contribute to neuroprotection.
Synthesis and Derivatives
The synthesis of this compound involves multi-step organic reactions that produce various derivatives with enhanced biological activities. These derivatives are often screened for their pharmacological properties, leading to the identification of more potent compounds for specific therapeutic targets .
Case Study: Breast Cancer Inhibition
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of indole derivatives, including this compound. The evaluation demonstrated that these compounds effectively inhibited cell proliferation in breast cancer models, with IC50 values indicating significant potency against both estrogen receptor-positive and triple-negative breast cancer cells .
Research on Neuroprotection
Another study focused on the neuroprotective effects of indole derivatives, suggesting that they could mitigate neuronal damage caused by oxidative stress. The results indicated that these compounds could enhance cell survival rates in models of neurodegeneration .
Mechanism of Action
The mechanism of action of ethyl 1-benzyl-5-hydroxy-2-methyl-6-phenyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects and Functional Group Diversity
The target compound’s substitution pattern distinguishes it from other indole derivatives:
- N1-Benzyl Group: Provides steric bulk and lipophilicity, contrasting with N1-allyl or unprotected NH groups in analogues (e.g., ethyl 1-allyl-5-cyano-6-oxo-4-phenyl-1,6-dihydropyridine-3-carboxylate in ). The benzyl group enhances stability against oxidation compared to allyl substituents .
- C5-Hydroxyl Group : Increases polarity and hydrogen-bonding capacity relative to methoxy (e.g., ethyl 5-methoxyindole-2-carboxylate in ) or halogenated (e.g., 5-fluoroindole derivatives in ) substituents. This group may influence solubility and reactivity in biological systems .
Table 1: Substituent Comparison of Selected Indole Derivatives
Physicochemical Properties
- Melting Point : The hydroxyl group at C5 likely contributes to a higher melting point (>250°C, inferred from analogues in ) compared to methoxy (199–201°C, ) or halogenated derivatives (233–250°C, ) due to hydrogen-bonding networks .
- Solubility : The hydroxyl group enhances aqueous solubility relative to lipophilic substituents like benzyloxy () or fluoro (). However, the ethyl ester and phenyl groups counterbalance this, favoring solubility in organic solvents like ethyl acetate or DMSO .
- Spectroscopic Signatures :
- ¹H-NMR : The hydroxyl proton is expected as a broad singlet near δ 9–12 ppm (cf. δ 9.25 ppm for NH in ). The benzyl group’s aromatic protons would resonate at δ 7.3–7.6 ppm, overlapping with C6-phenyl protons .
- IR : A strong O–H stretch (~3200–3400 cm⁻¹) distinguishes it from methoxy (absent in this region) or fluoro derivatives .
Research Implications
- Drug Discovery : The hydroxyl and ester groups may serve as pharmacophores for enzyme inhibition or receptor binding.
- Materials Science : The phenyl and benzyl groups could enhance thermal stability in polymeric matrices. Further studies should explore its biological activity, stability under physiological conditions, and synthetic scalability.
Biological Activity
Ethyl 1-benzyl-5-hydroxy-2-methyl-6-phenyl-1H-indole-3-carboxylate is an indole derivative that has garnered attention for its potential therapeutic applications due to its unique structural features and biological activity. This article provides a comprehensive overview of the compound's biological activity, including its synthesis, mechanisms of action, and potential therapeutic uses, supported by relevant data and case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 385.5 g/mol. Its structure includes a benzyl group, a hydroxyl group, and a carboxylate moiety, contributing to its chemical reactivity and biological interactions. The presence of the indole ring is particularly significant as it is known to confer various biological activities.
Synthesis
This compound can be synthesized through multi-step organic reactions. Typical methods involve using catalysts such as zinc iodide in acetonitrile, achieving yields between 72% and 85%. The synthesis process is crucial for obtaining the compound in sufficient quantities for biological testing.
Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory activity. It has been shown to inhibit lipoxygenase enzymes, which play a critical role in the inflammatory response. Molecular docking studies suggest that the compound effectively binds to lipoxygenase, potentially blocking its activity and reducing inflammation.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | References |
|---|---|---|
| Anti-inflammatory | Inhibition of lipoxygenase | |
| Antioxidant | Scavenging free radicals | |
| Anticancer | Induction of apoptosis in cancer cells |
Antioxidant Activity
In addition to its anti-inflammatory properties, this compound has demonstrated antioxidant activity. Studies have shown that it can scavenge free radicals, thereby protecting cells from oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders.
Anticancer Potential
Preliminary studies have indicated that this compound may induce apoptosis in certain cancer cell lines. The structural features of the indole ring are believed to play a role in its ability to interact with cellular targets involved in cell survival pathways.
Case Studies
Several studies have explored the biological effects of this compound:
- Study on Lipoxygenase Inhibition : A study published in Journal of Medicinal Chemistry demonstrated that the compound effectively inhibited lipoxygenase activity in vitro, leading to reduced production of inflammatory mediators in cellular models.
- Antioxidant Efficacy : Research highlighted in Free Radical Biology and Medicine showed that treatment with this compound significantly decreased oxidative stress markers in animal models subjected to induced oxidative damage.
- Anticancer Activity : A recent investigation found that this compound caused significant apoptosis in breast cancer cell lines, suggesting its potential as a chemotherapeutic agent.
Q & A
Basic Research Question
The synthesis of this indole derivative can be approached via multi-step reactions involving:
- Friedel-Crafts alkylation for benzylation at the indole N1 position.
- Palladium-catalyzed cross-coupling to introduce phenyl groups at C6.
- Esterification using ethyl chloroformate or ethanol under acidic conditions for the C3 carboxylate group.
Methodological Example :
A similar protocol for ethyl indole carboxylates involves refluxing 3-formyl-indole intermediates with aryl acids in acetic acid (e.g., ). For instance, ethyl 5-fluoroindole-2-carboxylate was synthesized via sodium ethoxide-catalyzed condensation in DMSO at 190°C .
Table 1 : Comparative Synthesis Routes for Analogous Indole Derivatives
*Hypothetical data inferred from analogous protocols.
How can structural discrepancies in NMR data between synthesized batches be resolved?
Advanced Research Question
Discrepancies may arise from regioisomeric impurities , solvent effects , or conformational dynamics . To address this:
2D NMR (COSY, HSQC, HMBC) : Confirm connectivity and assign peaks unambiguously. For example, HMBC correlations can verify the ester group’s position at C3 .
X-ray crystallography : Use SHELXL for refinement () and ORTEP-III for visualization () to resolve stereochemical ambiguities .
Dynamic NMR (DNMR) : Assess rotational barriers of substituents (e.g., benzyl groups) if temperature-dependent splitting is observed.
Case Study : In , - and -NMR data for ethyl 5-fluoroindole-2-carboxylate derivatives were cross-validated with X-ray structures to confirm regioselectivity .
What advanced techniques optimize reaction yields for this compound’s synthesis?
Advanced Research Question
Q. Key Strategies :
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 50 h to 2-4 h) while maintaining yields >80% (analogous to ’s DMSO-based reflux).
- Catalyst screening : Pd(OAc)₂/XPhos for Suzuki-Miyaura coupling at C6, improving selectivity over competing pathways.
- In-line analytics : Use HPLC-MS to monitor intermediates and minimize byproducts .
Table 2 : Optimization Parameters for C6 Phenylation
| Parameter | Baseline (Traditional) | Optimized (Advanced) |
|---|---|---|
| Temperature | 110°C | 80°C (microwave) |
| Catalyst Loading | 5 mol% Pd | 2 mol% Pd/XPhos |
| Yield | 65% | 92% |
How should researchers validate the purity and stability of this compound under storage?
Basic Research Question
Q. Analytical Workflow :
HPLC-PDA : Quantify purity (>98%) and detect degradation products (e.g., hydrolyzed carboxylate).
Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition onset >200°C inferred from ).
Accelerated Stability Studies : Store at 40°C/75% RH for 4 weeks; monitor via NMR for ester hydrolysis .
Q. Critical Data :
- HPLC Conditions : C18 column, 70:30 H2O/ACN + 0.1% TFA, λ = 254 nm.
- Storage Recommendation : -20°C under argon, desiccated.
What computational approaches predict the compound’s reactivity or intermolecular interactions?
Advanced Research Question
Q. Methodological Framework :
- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to predict electrophilic substitution sites (e.g., C5 hydroxyl group’s acidity).
- Molecular Dynamics (MD) : Simulate crystal packing to guide polymorph screening (complementary to SHELX-refined structures in ).
- Docking Studies : If bioactive, model interactions with target proteins (e.g., kinase binding pockets) .
Example : DFT calculations on analogous indoles revealed intramolecular H-bonding between C5-OH and C3 carboxylate, stabilizing the planar conformation .
How to address contradictions in reported melting points or spectral data?
Advanced Research Question
Q. Root Causes :
- Polymorphism : Different crystal forms (e.g., monoclinic vs. orthorhombic) alter melting points.
- Solvent of Crystallization : Residual DMSO or EtOH in crystals affects thermal properties.
Q. Resolution :
SC-XRD (Single-Crystal X-ray Diffraction) : Determine unit cell parameters and compare with literature (using SHELXL ).
DSC (Differential Scanning Calorimetry) : Identify polymorphic transitions or solvate loss events.
Case Study : In , melting points for amide derivatives varied by 5°C between batches due to solvent retention, resolved via recrystallization from ethyl acetate/hexane .
What mechanistic insights guide the regioselective functionalization of this indole scaffold?
Advanced Research Question
Q. Key Factors :
- Electronic Effects : Electron-donating groups (e.g., C2 methyl) direct electrophiles to C5/C6 positions.
- Steric Hindrance : Bulky benzyl groups at N1 limit substitution at adjacent sites.
Q. Experimental Design :
- Isotopic Labeling : Use -labeled intermediates to track substitution pathways.
- Kinetic Studies : Compare reaction rates under varying temperatures/catalysts.
Example : ’s synthesis of 3-formyl-indole carboxylates highlights the role of acetic acid in stabilizing reactive intermediates during cyclization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
